(2,5-Dioxopiperazin-1-YL)acetic acid
Overview
Description
(2,5-Dioxopiperazin-1-YL)acetic acid is a chemical compound with the molecular formula C7H8N2O4. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopiperazin-1-YL)acetic acid typically involves the reaction of piperazine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Acetic acid or a similar solvent
Catalyst: Acidic or basic catalyst to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity piperazine and acetic anhydride
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time
Purification: Crystallization or distillation to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopiperazin-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Acetic acid, ethanol, water
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives
Reduction Products: Amines and related compounds
Substitution Products: Various substituted piperazine derivatives
Scientific Research Applications
(2,5-Dioxopiperazin-1-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules
Biology: Studied for its potential role in enzyme inhibition and protein binding
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2,5-Dioxopiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: Inhibits the activity of specific enzymes, affecting metabolic processes
Receptor Binding: Binds to receptors on cell surfaces, altering signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
Piperazine: A parent compound with similar structural features
(2,5-Dioxopiperazin-1-YL)propionic acid: A derivative with an additional carbon atom in the side chain
(2,5-Dioxopiperazin-1-YL)butyric acid: Another derivative with a longer side chain
Uniqueness
(2,5-Dioxopiperazin-1-YL)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(2,5-dioxopiperazin-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-4-2-8(3-6(11)12)5(10)1-7-4/h1-3H2,(H,7,9)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXLNYSVQVWRQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CC(=O)N1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576264 | |
Record name | (2,5-Dioxopiperazin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98135-15-0 | |
Record name | (2,5-Dioxopiperazin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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